
3-(4-methoxybenzyl)-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxybenzyl)-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide is a useful research compound. Its molecular formula is C24H28N4O5 and its molecular weight is 452.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photocyclization and Fluorescence Properties
Research on polybenzoquinazolines, including those related to quinazoline derivatives, emphasizes the synthesis through intramolecular dehydration of photocyclization, showcasing catalyst-free and mild reaction conditions. The study highlights the crystal structure and fluorescence properties of these compounds, suggesting their potential applications in material science and molecular engineering for optical materials (Wei et al., 2016).
Anticancer Activity
The synthesis and preliminary in-vitro cytotoxic activity of various novel quinazoline derivatives have been explored, indicating that these compounds are potential classes of anticancer agents. This research opens avenues for developing new therapeutic agents targeting cancer, emphasizing the importance of molecular structure in enhancing anticancer activity (Dave et al., 2012).
Synthetic Methodologies
Studies on synthetic routes and methodologies provide insights into efficient, economical, and large-scale production of quinazoline derivatives, including gefitinib and erlotinib. These methods aim to improve the synthesis process, making it more accessible for pharmaceutical applications, particularly in the treatment of non-small-cell lung cancer (Chandregowda et al., 2007).
Novel Heterocyclic Compounds and Apoptotic Effects
The development of new heterocyclic compounds based on quinazoline derivatives has shown to initiate ROS accumulation and cause apoptotic cell death in bone cancer cells. This research indicates the potential of these compounds in developing treatments that target cancer cells through apoptosis, providing a foundation for further investigation into their therapeutic applications (Lv & Yin, 2019).
Corrosion Inhibition
Investigations into the corrosion inhibition ability of quinazoline derivatives on mild steel in acidic medium reveal their excellent protective properties. This suggests applications in material science, particularly in protecting industrial materials from corrosion, which can significantly impact maintenance costs and durability (Kumar et al., 2020).
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-N-(3-morpholin-4-ylpropyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5/c1-32-19-6-3-17(4-7-19)16-28-23(30)20-8-5-18(15-21(20)26-24(28)31)22(29)25-9-2-10-27-11-13-33-14-12-27/h3-8,15H,2,9-14,16H2,1H3,(H,25,29)(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTFZRMMMUKEIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCCN4CCOCC4)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
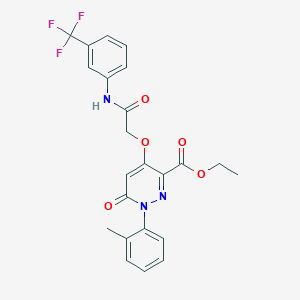
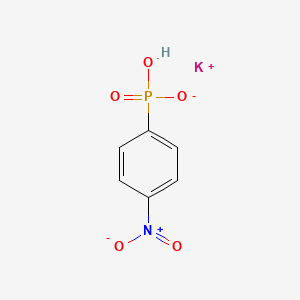

methanone](/img/structure/B2372353.png)

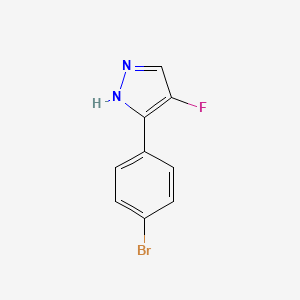

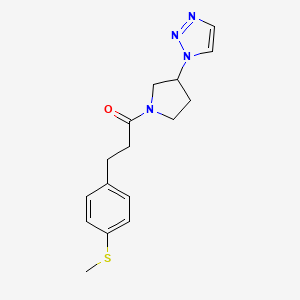
![(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2372359.png)
![2-(2-fluorophenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2372362.png)
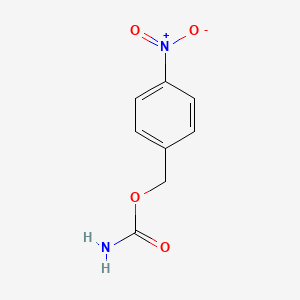
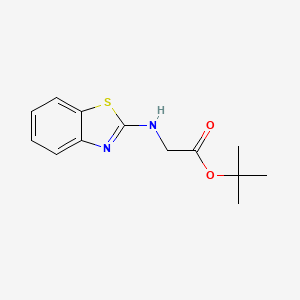

![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2372371.png)
